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An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile

Foreword: Unveiling a Versatile Heterocyclic
Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection

of molecular building blocks is paramount to the efficient construction of novel chemical

entities. 2-Chloro-5,6-dimethylnicotinonitrile, identified by its CAS number 65176-93-4,

represents a highly functionalized pyridine derivative poised for versatile applications. This

guide provides a comprehensive technical overview of this compound, moving beyond simple

data recitation to explore the underlying principles of its reactivity, synthesis, and potential as a

key intermediate in drug discovery. The insights herein are curated to empower researchers to

harness the full synthetic potential of this valuable heterocyclic scaffold.

Core Physicochemical & Structural Characteristics
2-Chloro-5,6-dimethylnicotinonitrile is a solid organic compound featuring a pyridine ring

substituted with a chlorine atom, two methyl groups, and a nitrile functional group. This specific

arrangement of substituents dictates its chemical behavior and utility.
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Property Value Source(s)

CAS Number 65176-93-4 [1]

Molecular Formula C₈H₇ClN₂ [1]

Molecular Weight 166.61 g/mol [1]

IUPAC Name
2-chloro-5,6-dimethylpyridine-

3-carbonitrile
N/A

Appearance
Solid (Typical for similar

compounds)
[2]

Melting Point

Not explicitly reported, but

expected to be a crystalline

solid.

N/A

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, THF, and

toluene.

[2]

InChI Key
RETJKTAVEQPNMH-

UHFFFAOYSA-N
[3][4]

SMILES CC1=C(C(=NC(=C1)Cl)C#N)C [3]

Spectroscopic Profile: A Structural Elucidation
While a dedicated public spectrum for this specific molecule is not available, its structure allows

for a reliable prediction of its spectroscopic signatures, which is crucial for reaction monitoring

and quality control.[5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, one would expect to

observe three distinct signals:

A singlet for the aromatic proton at the 4-position, likely in the δ 7.0-8.5 ppm range.

Two distinct singlets for the two methyl groups (C5-CH₃ and C6-CH₃), likely in the δ 2.2-

2.8 ppm range. The exact chemical shifts would be influenced by their position relative to
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the other substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct carbon signals are

expected:

Signals for the six carbons of the pyridine ring. The carbon bearing the chlorine (C2) and

the carbon bearing the nitrile group (C3) would be significantly deshielded.

A signal for the nitrile carbon (-C≡N), typically found in the δ 115-125 ppm range.

Signals for the two methyl carbons, typically in the δ 15-25 ppm range.

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:

A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile)

stretch.

C-H stretching vibrations for the aromatic and methyl protons just above and below 3000

cm⁻¹, respectively.

C=C and C=N stretching vibrations within the pyridine ring in the 1400-1600 cm⁻¹ region.

A C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show:

A molecular ion peak (M⁺) at m/z 166.

A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the

M⁺ peak, confirming the presence of a single chlorine atom.

Fragmentation patterns would likely involve the loss of chlorine (Cl•), a methyl radical

(CH₃•), or hydrogen cyanide (HCN).

Chemical Reactivity and Synthetic Strategy
The reactivity of 2-Chloro-5,6-dimethylnicotinonitrile is governed by the interplay of its

functional groups, making it a versatile synthetic intermediate.
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Core Reactivity Principles
The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic

substitution but critically activates it for nucleophilic aromatic substitution (SNAr), especially at

the 2- and 4-positions.[2][8]

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is highly

activated towards displacement by nucleophiles. This is the most significant reaction

pathway for this molecule. The electron-withdrawing nature of the ring nitrogen and the

adjacent nitrile group stabilizes the negatively charged Meisenheimer intermediate formed

during the reaction, facilitating the substitution.[8][9] Common nucleophiles include amines,

alcohols, and thiols, allowing for the introduction of a wide range of functionalities.

Transformations of the Nitrile Group: The cyano group at the 3-position is a versatile handle

for further chemical modifications. It can be:

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduced to a primary amine (using reagents like LiAlH₄) or an aldehyde (using DIBAL-H).

Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in various palladium-

catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to

form new carbon-carbon or carbon-nitrogen bonds.[10]

Key Reactive Sites and Transformations

Reactive Sites

2-Chloro-5,6-dimethylnicotinonitrile

C2-Chloro (Electrophilic Site) C3-Nitrile

Nucleophilic Aromatic
Substitution (SNAr)

  Nu⁻

Cross-Coupling
(e.g., Suzuki)

  Pd(0) cat.

Hydrolysis

  H⁺/H₂O or OH⁻/H₂O

Reduction

  [H]

2-Substituted-5,6-dimethylnicotinonitriles
(Amines, Ethers, Thioethers)

5,6-Dimethylpyridine-
2,3-dicarboxylic Acid/Amide

3-(Aminomethyl)- or 3-(Formyl)-
2-chloro-5,6-dimethylpyridine2-Aryl/Alkyl-5,6-dimethylnicotinonitriles

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations of the title compound.
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Plausible Synthetic Routes
The synthesis of 2-Chloro-5,6-dimethylnicotinonitrile can be approached from several

precursors. A common and effective strategy involves the chlorination of a corresponding 2-

hydroxypyridine derivative.

Route 1: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile

This is a widely employed method for converting 2-pyridones (the tautomeric form of 2-

hydroxypyridines) into 2-chloropyridines.

Proposed Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile

Start: Precursors

1. Condensation
(e.g., Chalcone + Malononitrile)

Intermediate:
2-Hydroxy-5,6-dimethylnicotinonitrile

2. Chlorination

Product:
2-Chloro-5,6-dimethylnicotinonitrile

Reagents:
POCl₃ or SOCl₂

3. Purification
(Crystallization/Chromatography)

Final Product

Click to download full resolution via product page

Caption: A plausible two-step workflow for the synthesis of the title compound.

The synthesis of the 2-hydroxypyridine precursor itself can be achieved through multi-

component reactions, for instance, by reacting a suitable chalcone with malononitrile and
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ammonium acetate.[11][12]

Route 2: Sandmeyer Reaction

An alternative, though potentially lower-yielding, route could involve a Sandmeyer reaction

starting from 2-amino-5,6-dimethylnicotinonitrile.[13][14] This classic transformation converts a

primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a

copper(I) chloride catalyst.[14][15][16][17]

Applications in Research and Drug Development
The true value of 2-Chloro-5,6-dimethylnicotinonitrile lies in its role as a versatile

intermediate for constructing more complex molecules, particularly in the pharmaceutical

sector.[18] Its structure is a scaffold that can be elaborated upon to generate libraries of

compounds for high-throughput screening.

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. For

example, Dasatinib, a dual Src/Abl kinase inhibitor, is based on a 2-aminothiazole-5-

carboxamide structure.[19] The activated 2-chloro position of our title compound is ideal for

reacting with aminothiazole derivatives to rapidly build analogous structures. The dimethyl

substitution pattern allows for fine-tuning of steric and electronic properties to optimize

binding affinity and selectivity.

GPCR Modulators: G-protein coupled receptors (GPCRs) are another major class of drug

targets. The nicotinonitrile scaffold is present in various GPCR modulators. The ability to

introduce diverse substituents at the 2-position via SNAr allows for the exploration of

structure-activity relationships (SAR) in the development of new modulators.

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals, including

herbicides and insecticides.[20] The reactivity of this compound makes it a suitable starting

point for the synthesis of novel crop protection agents.

Field-Proven Experimental Protocols
The following protocols are standardized, self-validating procedures based on established

chemical principles for reactions involving similar substrates.
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Protocol: Nucleophilic Aromatic Substitution with a
Primary Amine
This protocol describes a typical procedure for displacing the 2-chloro substituent with an

amine, a cornerstone reaction for this compound.

Experimental Workflow for SNAr Reaction

Start

1. Reagent Setup
- Add 2-Chloro-5,6-dimethylnicotinonitrile (1 eq)

- Add Amine (1.2 eq)
- Add Base (e.g., DIPEA, 2.0 eq)

- Add Solvent (e.g., NMP or DMSO)

2. Reaction
- Heat mixture to 100-140 °C
- Monitor by TLC or LC-MS

3. Work-up
- Cool to RT

- Dilute with water
- Extract with organic solvent (e.g., EtOAc)

4. Purification
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Purify by column chromatography

Final Product:
2-Amino-substituted nicotinonitrile

Click to download full resolution via product page

Caption: A standardized step-by-step workflow for an SNAr reaction.

Step-by-Step Methodology:
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Reagent Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-Chloro-5,6-dimethylnicotinonitrile (1.0 eq), the desired primary or

secondary amine (1.1-1.5 eq), and a suitable non-nucleophilic base such as N,N-

Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).

Solvent Addition: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone

(NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) to achieve a concentration

of approximately 0.5 M.

Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. The

optimal temperature depends on the nucleophilicity of the amine.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-24 hours).

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and

extract the product with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica

gel column chromatography to yield the desired 2-amino-substituted nicotinonitrile.

Protocol: Synthesis via Chlorination of 2-
Hydroxypyridine Precursor
This protocol details the conversion of the corresponding pyridone to the target 2-chloro

compound.[21]

Step-by-Step Methodology:

Reagent Charging: In a chemical fume hood, carefully charge a round-bottom flask with 2-

hydroxy-5,6-dimethylnicotinonitrile (1.0 eq).[21]

Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask at room

temperature with stirring. A small amount of a tertiary amine base (e.g., triethylamine) can be

added as a catalyst. Caution: The reaction can be exothermic.[21]
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Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6

hours. Monitor the reaction by TLC or LC-MS.

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed

ice with vigorous stirring. This will quench the excess POCl₃.

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a

saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous

layer with dichloromethane or ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo. The crude product can be purified by recrystallization or column

chromatography to afford pure 2-Chloro-5,6-dimethylnicotinonitrile.

Safety and Handling
While a specific, detailed SDS for 2-Chloro-5,6-dimethylnicotinonitrile is not widely available,

data from structurally similar compounds provide a strong basis for safe handling protocols.[22]
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Hazard Category
Guidance and
Precautionary Statements

Source(s)

GHS Classification
Acute Toxicity, Oral (Category

4), H302: Harmful if swallowed.
[1]

Signal Word Warning [1]

Personal Protective Equipment

(PPE)

Wear protective gloves,

protective clothing, and

eye/face protection (safety

goggles conforming to EN166

or NIOSH standards).

[22][23][24]

Handling

Use only in a well-ventilated

area or under a chemical fume

hood. Avoid breathing

dust/fumes. Wash hands and

exposed skin thoroughly after

handling.

[22][24][25]

First Aid (Inhalation)

IF INHALED: Remove person

to fresh air and keep

comfortable for breathing. Call

a POISON CENTER or doctor

if you feel unwell.

[24]

First Aid (Skin Contact)

IF ON SKIN: Wash with plenty

of soap and water. If skin

irritation occurs, seek medical

advice.

[24]

First Aid (Eye Contact)

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. If eye

irritation persists, seek medical

advice.

[24]
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Storage

Store in a well-ventilated

place. Keep container tightly

closed. Store locked up.

[24][25]

Disposal

Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

regional, and national

regulations.

[24]

Conclusion
2-Chloro-5,6-dimethylnicotinonitrile is more than a mere catalog chemical; it is a potent and

versatile tool for chemical innovation. Its well-defined reactivity, centered on the activated 2-

chloro position, provides a reliable entry point for the synthesis of diverse molecular

architectures. For researchers in drug discovery and materials science, a thorough

understanding of its properties, synthetic routes, and reaction protocols is key to unlocking its

full potential in the rapid development of novel and functional molecules.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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